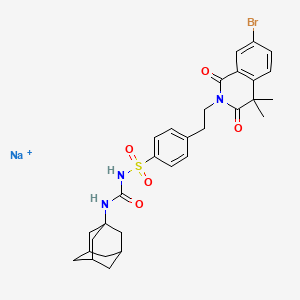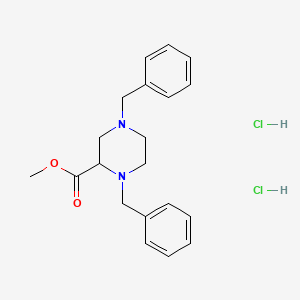
2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride is a chemical compound with the molecular formula C20H24N2O2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of protection and deprotection of functional groups to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents on the piperazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced piperazine derivatives .
Applications De Recherche Scientifique
2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine-2-carboxylic acid
- 1,4-Dibenzylpiperazine
- Methyl piperazine-2-carboxylate
Uniqueness
Compared to similar compounds, 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride is unique due to its specific ester and dihydrochloride functional groups. These groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C20H26Cl2N2O2 |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
methyl 1,4-dibenzylpiperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18;;/h2-11,19H,12-16H2,1H3;2*1H |
Clé InChI |
HLFHQYLVUNHJKR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
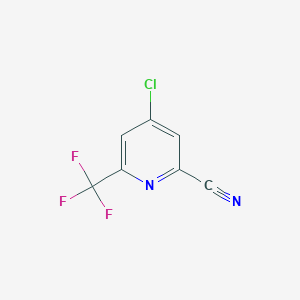
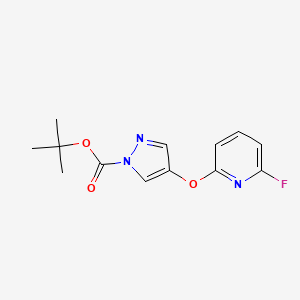

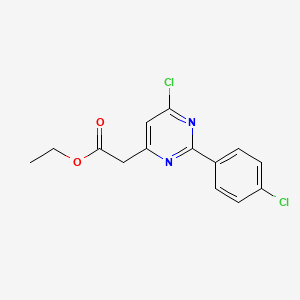
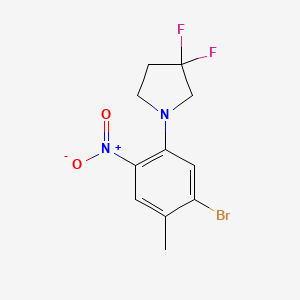
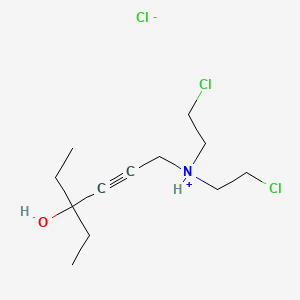
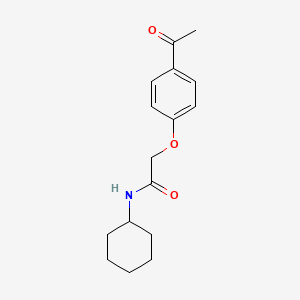
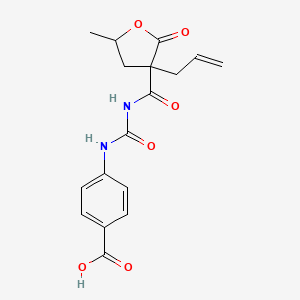
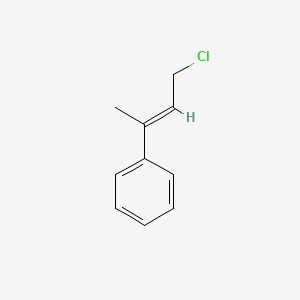
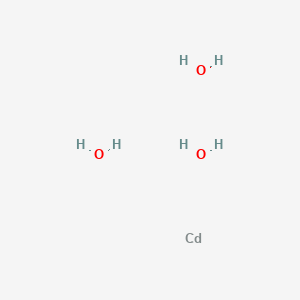
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
